REACTION_CXSMILES
|
[Na].[C:2]([N:5]1[CH:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:10]2[CH:18]=[C:19]([Cl:22])[CH:20]=[CH:21][C:9]=2[NH:8][C:7](=[O:23])[CH2:6]1)(=[O:4])[NH2:3].[CH3:24]O>>[CH3:24][N:8]1[C:9]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:10]=2[CH:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:5]([C:2](=[O:4])[NH2:3])[CH2:6][C:7]1=[O:23] |^1:0|
|
Name
|
|
Quantity
|
6.85 mmol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
4-carbamoyl-5-phenyl-7-chloro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepine-2-one
|
Quantity
|
2.86 mmol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)N1CC(NC2=C(C1C1=CC=CC=C1)C=C(C=C2)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The suspension is stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The oily residue is dissolved in 9 ml
|
Type
|
ADDITION
|
Details
|
of methyl iodide are added to the stirred solution at room temperature
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for additional 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
diluted with 50 ml
|
Type
|
EXTRACTION
|
Details
|
of water and extracted with 3 × 10 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 0.85 g
|
Type
|
CUSTOM
|
Details
|
of a residue, which is recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CN(C(C2=C1C=CC(=C2)Cl)C2=CC=CC=C2)C(N)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |